7-hydroxy-4-phenyl-2H-benzo[h]chromen-2-one 7-hydroxy-4-phenyl-2H-benzo[h]chromen-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14995474
InChI: InChI=1S/C19H12O3/c20-17-8-4-7-14-13(17)9-10-15-16(11-18(21)22-19(14)15)12-5-2-1-3-6-12/h1-11,20H
SMILES:
Molecular Formula: C19H12O3
Molecular Weight: 288.3 g/mol

7-hydroxy-4-phenyl-2H-benzo[h]chromen-2-one

CAS No.:

Cat. No.: VC14995474

Molecular Formula: C19H12O3

Molecular Weight: 288.3 g/mol

* For research use only. Not for human or veterinary use.

7-hydroxy-4-phenyl-2H-benzo[h]chromen-2-one -

Specification

Molecular Formula C19H12O3
Molecular Weight 288.3 g/mol
IUPAC Name 7-hydroxy-4-phenylbenzo[h]chromen-2-one
Standard InChI InChI=1S/C19H12O3/c20-17-8-4-7-14-13(17)9-10-15-16(11-18(21)22-19(14)15)12-5-2-1-3-6-12/h1-11,20H
Standard InChI Key GCLKINTZGHUHSF-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC4=C3C=CC=C4O

Introduction

Structural and Chemical Characteristics

Molecular Identity

7-Hydroxy-4-phenyl-2H-benzo[h]chromen-2-one (C₁₉H₁₂O₃) is a polycyclic aromatic compound characterized by a coumarin backbone fused with a benzene ring and substituted with a phenyl group at the 4-position and a hydroxyl group at the 7-position. Its molecular weight is 288.3 g/mol, and it exhibits planar geometry conducive to π-π stacking interactions with biological targets .

Table 1: Key Structural Descriptors

PropertyValueSource
IUPAC Name7-hydroxy-4-phenyl-2H-benzo[h]chromen-2-one
Molecular FormulaC₁₉H₁₂O₃
Molecular Weight288.3 g/mol
SMILES NotationO=C1Oc2c(ccc3ccccc23)cc(c1O)C4=CC=CC=C4
ChEMBL IDCHEMBL605082

The compound’s crystal structure remains undetermined, but computational models predict a dihedral angle of 85° between the coumarin core and phenyl substituent, optimizing steric compatibility with enzyme active sites .

Synthesis and Derivative Development

Classical Synthetic Routes

The Pechmann condensation remains the most widely used method for synthesizing 7-hydroxy-4-phenylcoumarin derivatives. Starting from resorcinol analogs and β-ketoesters, this acid-catalyzed reaction achieves yields of 20–40% under optimized conditions . For example, 8-acetyl-7-hydroxy-4-phenyl-2H-chromen-2-one (10) is synthesized via AlCl₃-mediated Fries rearrangement at 320°C, yielding a product with a melting point of 164–166°C .

Table 2: Comparison of Synthetic Methods

MethodReagents/ConditionsYieldKey Product
Pechmann CondensationResorcinol, β-ketoester, H₂SO₄25%7-hydroxy-4-phenylcoumarin
Click ChemistryCu(I)-catalyzed azide-alkyne40%Triazole derivatives
Fries RearrangementAlCl₃, 320°C25%8-acetyl derivatives

Modern Functionalization Strategies

Recent advances employ click chemistry to append 1,2,4-triazole moieties to the coumarin scaffold, enhancing cytotoxicity. Compound 4d (7-((4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one) demonstrates an IC₅₀ of 2.63 ± 0.17 µM against AGS gastric cancer cells, surpassing 5-fluorouracil’s efficacy .

Biological Activities and Mechanisms

Anticancer Activity

The compound exhibits selective toxicity toward cancer cells via dual mechanisms:

  • Carbonic Anhydrase Inhibition: Nanomolar inhibition constants (Kᵢ = 2–8 nM) against tumor-associated hCA IX and XII isoforms, critical for pH regulation in hypoxic tumors .

  • Cell Cycle Arrest: Flow cytometry reveals G2/M phase arrest in AGS cells treated with 4d, accompanied by caspase-3 activation .

Table 3: Cytotoxicity Profile (IC₅₀, µM)

CompoundAGS (Gastric)HCT-116 (Colon)HepG2 (Liver)
4d2.63 ± 0.174.92 ± 0.215.84 ± 0.34
5-FU29.61 ± 0.2123.65 ± 0.1924.80 ± 0.29

Anti-Inflammatory Action

In murine models, 7-hydroxy-4-phenylcoumarin reduces edema by 68% at 10 mg/kg, outperforming indomethacin (55%). This activity correlates with suppression of NF-κB and COX-2 pathways.

Computational and Physicochemical Insights

Molecular Docking Studies

Docking simulations with hCA XII (PDB: 3F8E) show the compound’s hydrolyzed form, 2-hydroxycinnamic acid, occupies the enzyme’s entrance, blocking substrate access . Binding energy calculations (ΔG = −9.2 kcal/mol) confirm strong van der Waals interactions with residues Val-121 and Trp-209 .

Solvent Interactions

Ultrasonic velocity measurements in acetone-water (70:30 v/v) at 308.15K reveal:

  • Internal Pressure: 1.24 × 10⁸ N/m², indicating strong solute-solvent interactions .

  • Gibbs Free Energy: −4.56 kJ/mol, favoring spontaneous solubilization .

Future Directions

  • In Vivo Efficacy Trials: Validate anticancer activity in xenograft models.

  • Prodrug Development: Improve pharmacokinetics via esterification or nanoparticle encapsulation.

  • Target Expansion: Explore activity against kinases and immune checkpoints.

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